molecular formula C10H7BrO3 B1271795 5-bromo-3-methyl-benzofuran-2-carboxylic Acid CAS No. 50638-08-9

5-bromo-3-methyl-benzofuran-2-carboxylic Acid

Cat. No.: B1271795
CAS No.: 50638-08-9
M. Wt: 255.06 g/mol
InChI Key: XXPAQRBXERJCQH-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-benzofuran-2-carboxylic Acid: is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. This compound, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring, exhibits unique chemical properties that make it a subject of interest in scientific research.

Scientific Research Applications

Chemistry: 5-bromo-3-methyl-benzofuran-2-carboxylic Acid is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have been shown to exhibit significant biological activities, making them promising candidates for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. Benzofuran derivatives are known to possess anti-inflammatory, antiviral, and anticancer activities, which could be harnessed for the development of new medications.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials with specific functionalities.

Future Directions

Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic Acid, have attracted considerable attention in the field of drug invention and development due to their wide range of biological activities and potential applications . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been shown to exhibit a broad range of pharmacological activities, indicating diverse modes of action . For instance, some benzofuran compounds can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to be exceptionally mild and functional group tolerant, suggesting that compounds formed through this process may have favorable pharmacokinetic properties .

Result of Action

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that the compound could have similar effects.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of such compounds, is known for its environmentally benign nature , suggesting that the compound may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

5-bromo-3-methyl-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anti-tumor properties by inducing apoptosis in cancer cells and enhancing immune responses . Additionally, they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, benzofuran derivatives have been found to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. Benzofuran derivatives have been shown to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing the delivery and therapeutic effects of this compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-benzofuran-2-carboxylic Acid typically involves the bromination of 3-methyl-benzofuran-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions. The bromination reaction proceeds with high regioselectivity, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-bromo-3-methyl-benzofuran-2-carboxylic Acid can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methyl group at the 3-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Various substituted benzofuran derivatives.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols or other reduced derivatives.

Comparison with Similar Compounds

  • 5-bromo-2-methyl-benzofuran-3-carboxylic Acid
  • 5-chloro-3-methyl-benzofuran-2-carboxylic Acid
  • 5-bromo-3-ethyl-benzofuran-2-carboxylic Acid

Comparison: Compared to similar compounds, 5-bromo-3-methyl-benzofuran-2-carboxylic Acid exhibits unique chemical properties due to the specific positioning of the bromine atom, methyl group, and carboxylic acid group. These structural differences can significantly influence the compound’s reactivity, biological activity, and potential applications. For instance, the presence of the bromine atom at the 5-position may enhance its antimicrobial activity compared to its chloro-substituted counterpart.

Properties

IUPAC Name

5-bromo-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPAQRBXERJCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368412
Record name 5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-08-9
Record name 5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of (2-acetyl-4-bromo-phenoxy)-acetic acid ethyl ester (2.87 g, 9.5 mmol, 1 eq) and sodium ethoxide (0.65 g, 9.5 mmol, 1 eq) in 100 mL of ethanol under nitrogen was heated to 75° C. for 3 h. After work up followed by column chromatography (20% MeOH/dichloromethane), 5-bromo-3-methyl-benzofuran-2-carboxylic acid was obtained in 72% yield (1.74 g). 1H NMR (400 MHz, CD3OD) δ ppm 2.5 (s, 3 H) 7.5 (d, J=8.8 Hz, 1 H) 7.6 (m, 1 H) 7.9 (d, J=2.0 Hz, 1 H).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
MeOH dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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